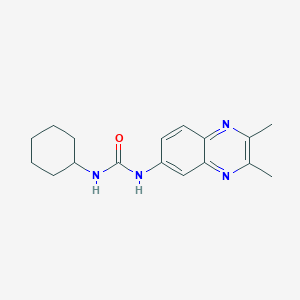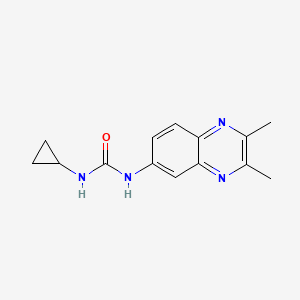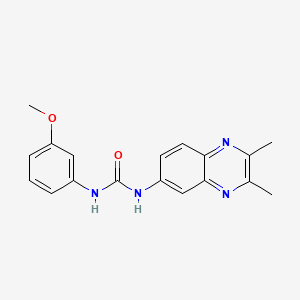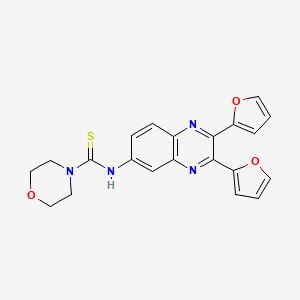
N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 49823, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the neurokinin-1 (NK1) receptor, which is a G protein-coupled receptor that is involved in pain perception, inflammation, and anxiety. The purpose of
Wirkmechanismus
The mechanism of action of CGP 49823 is based on its selective inhibition of the N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide receptor, which is primarily expressed in the central and peripheral nervous systems. This receptor is activated by the neuropeptide substance P, which is released in response to noxious stimuli and contributes to the development and maintenance of pain, inflammation, and anxiety. By blocking the N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide receptor, CGP 49823 reduces the effects of substance P and thereby reduces pain perception, inflammation, and anxiety.
Biochemical and Physiological Effects:
CGP 49823 has been shown to have several biochemical and physiological effects, including the reduction of substance P release, the inhibition of inflammatory cytokine production, and the modulation of neuronal excitability. In addition, this compound has been shown to have a favorable pharmacokinetic profile, including good oral bioavailability, low toxicity, and high plasma protein binding.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CGP 49823 for lab experiments is its selectivity for the N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide receptor, which allows for the specific targeting of this receptor without affecting other receptor systems. In addition, this compound has been extensively studied in preclinical models, which provides a wealth of information on its pharmacological properties and potential therapeutic applications. However, one of the limitations of CGP 49823 is its low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of CGP 49823, including the development of more potent and selective N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide receptor antagonists, the investigation of its potential therapeutic applications in human clinical trials, and the exploration of its effects on other physiological systems beyond pain and anxiety. In addition, the use of CGP 49823 in combination with other drugs or therapies may enhance its therapeutic efficacy and broaden its potential applications.
Wissenschaftliche Forschungsanwendungen
CGP 49823 has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. Preclinical studies have demonstrated that this compound is effective in reducing pain in animal models of acute and chronic pain, including inflammatory pain, neuropathic pain, and cancer pain. In addition, CGP 49823 has been shown to have anxiolytic and anti-inflammatory effects, which may contribute to its potential therapeutic benefits.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(cyclohexyl)amino]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c22-19(20-14-17-10-7-13-25-17)15-21(16-8-3-1-4-9-16)26(23,24)18-11-5-2-6-12-18/h2,5-7,10-13,16H,1,3-4,8-9,14-15H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSMKQXMOSNVFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzenesulfonyl-cyclohexyl-amino)-N-furan-2-ylmethyl-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-amino-3-(4-hydroxy-3-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B3443584.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3443621.png)
![ethyl 1-[(2,1,3-benzothiadiazol-5-ylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B3443634.png)

![N-cyclohexyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3443649.png)
![2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B3443650.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B3443653.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B3443661.png)
![N-{3-[(2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3443669.png)